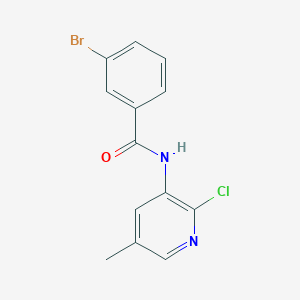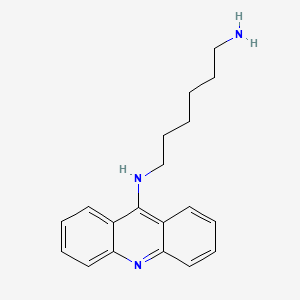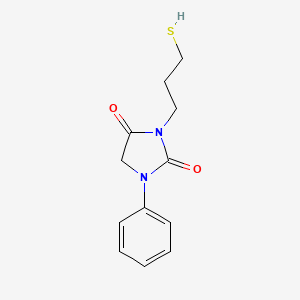
1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a phenyl group, a sulfanylpropyl group, and an imidazolidine-2,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione typically involves the reaction of phenylglycine methyl ester with phenyl isocyanate or phenyl isothiocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a ligand in asymmetric catalysis.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its anti-HIV activity is linked to the inhibition of viral enzymes, while its role as a DBH inhibitor involves the blockade of the enzyme responsible for converting dopamine to norepinephrine .
Vergleich Mit ähnlichen Verbindungen
Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.
Imidazole-2-thione: Exhibits antithyroid and antioxidant properties.
Uniqueness: 1-Phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a phenyl group and a sulfanylpropyl group makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
112108-92-6 |
|---|---|
Molekularformel |
C12H14N2O2S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
1-phenyl-3-(3-sulfanylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2S/c15-11-9-14(10-5-2-1-3-6-10)12(16)13(11)7-4-8-17/h1-3,5-6,17H,4,7-9H2 |
InChI-Schlüssel |
RELYZNJWDSIQFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=C2)CCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


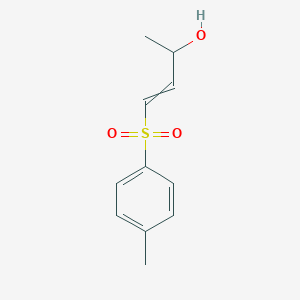

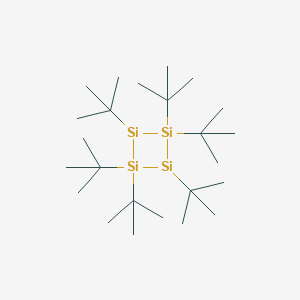

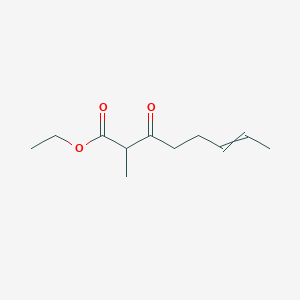
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
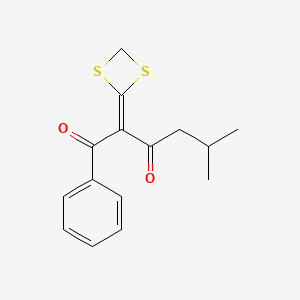


![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
